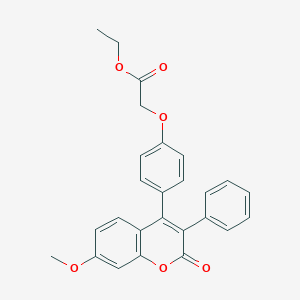

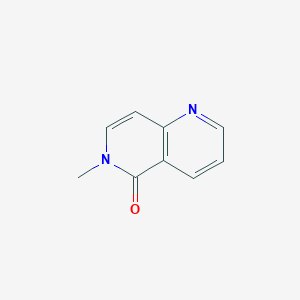

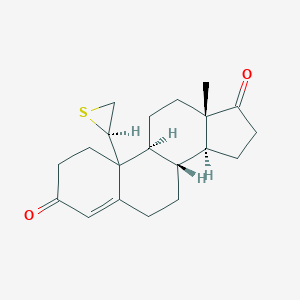

2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene and related compounds often involves high yield, one-pot reactions. For example, derivatives such as 2,6-Dimethoxy-3,7-bis(methylthio)naphthalene, 2,6-Dimethoxy-3,7-bis(methylseleno)naphthalene, and 2,6-Dimethoxy-3,7-bis(methyltelluro)naphthalene have been synthesized, displaying quasireversible halfwave potentials indicative of their electroactive properties (Hellberg, Söderholm, & Schütz, 1991).

Molecular Structure Analysis

The molecular structure and spectral characteristics of 2,7-disubstituted 1,8-bis(dimethylamino)naphthalenes, including their basicity, have been investigated. The analysis reveals that basicity is significantly influenced by the polar effects of ortho-substituents and the so-called "buttressing effect," which involves sterical interactions of ortho-substituents with dimethylamino groups (Pozharskii et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of similar compounds, such as bis(2-hydroxy-1-naphthyl)methane when oxidized, results in novel compounds like cis- and trans-dispiro{naphthalene-1,2′(1′H)-naphtho[2,1-b]pyran-3′,1″-naphthalene}-2(1H),2″(1″H)-dione, demonstrating the potential for diverse chemical transformations and applications (Kasturi et al., 1984).

Physical Properties Analysis

Compounds like 2,7-dimethoxy-1,8-bis(1-naphthoyl)naphthalene show non-coplanar accumulation of aromatic rings in their crystal structure, which influences their molecular packing. Such structural characteristics are critical for understanding the material's physical properties, including its semiconductor behavior (Okamoto, Tsumuki, & Yonezawa, 2015).

科学的研究の応用

Organic Semiconductors

- 2,7-Dimethoxy-3,6-bis(methylthio)naphthalene-perchlorate, a compound closely related to 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene, has been studied for its properties as an organic semiconductor. It exhibits semiconducting behavior due to the presence of a Peierls gap, with strong electron-electron repulsion indicating its potential in electronic applications (Rönnberg, Söderholm, & Nilsson, 1989).

Electronic Properties in Radical Salts

- In the cation radical salt form, similar compounds have demonstrated interesting electronic properties. For example, 2,7-dimethoxy-3,6-bis(methylthio)naphthalene-perchlorate shows semiconducting behavior with a band gap and unique magnetic properties. This indicates potential use in advanced material science, particularly in areas dealing with magnetic and conductive properties (Söderholm et al., 1990).

Synthesis and Basicity Studies

- The synthesis and study of the basicity of similar naphthalene derivatives, such as 2,7-disubstituted 1,8-bis(dimethylamino)naphthalenes, reveal their potential in understanding chemical interactions and molecular structure. This knowledge is crucial for developing new compounds and materials in chemistry (Pozharskii et al., 2003).

Synthesis for Polymer Research

- The synthesis and properties of aromatic polyamides derived from naphthalene derivatives, including those similar to 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene, are significant for advancing polymer research. These compounds are used to create new types of polymers with unique properties like high thermal stability and solubility in aprotic solvents, influencing material science and engineering (Yang & Chen, 1992).

Molecular Structure Analysis

- The molecular structure analysis of compounds similar to 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene, such as the study of 1-benzoyl-2,7-dimethoxy-8-(3,5-dimethylbenzoyl) naphthalene, aids in understanding the formation of weak non-classical hydrogen bonds. This has implications for designing new materials and understanding intermolecular interactions (Yokoyama et al., 2017).

特性

IUPAC Name |

2,7-dimethoxy-3,6-bis(methyltellanyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2Te2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCCLRFCAHQMEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1[Te]C)[Te]C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2Te2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543091 |

Source

|

| Record name | 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene | |

CAS RN |

105405-04-7 |

Source

|

| Record name | 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

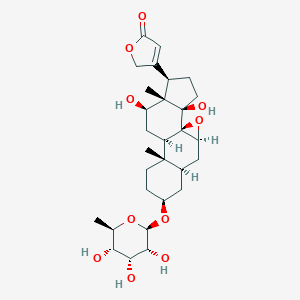

![1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione](/img/structure/B35272.png)

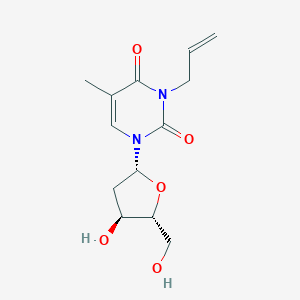

![2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B35278.png)